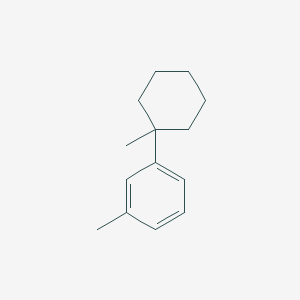

Benzene, 1-methyl-3-(1-methylcyclohexyl)-

Description

Contextualization of Benzene (B151609), 1-methyl-3-(1-methylcyclohexyl)- within Contemporary Organic Chemistry

Benzene, 1-methyl-3-(1-methylcyclohexyl)- is a member of the substituted arylcyclohexane family. While this specific molecule may not be the subject of extensive individual research, its structure embodies the key features that make this class of compounds a subject of ongoing interest in contemporary organic chemistry. It serves as a model system for understanding the fundamental principles that govern the behavior of molecules containing both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

The aryl-cyclohexyl motif is a recurring structural element in a wide array of functionally significant molecules. In medicinal chemistry, this framework is found in numerous pharmaceutical agents. The cyclohexane (B81311) ring can act as a lipophilic scaffold that influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties, while the aryl group often provides a key interaction point with biological targets through π-π stacking, hydrophobic interactions, or as an anchor for further functionalization. Arylcyclohexylamines, for instance, are a well-known class of compounds with applications in anesthesia and as research tools for studying the central nervous system. nih.gov

In the realm of materials science, the combination of a rigid aromatic unit and a flexible cyclohexyl group can be exploited to design liquid crystals, polymers, and organic light-emitting diodes (OLEDs) with tailored properties. The conformational flexibility of the cyclohexane ring can influence the packing of molecules in the solid state, thereby affecting the material's bulk properties.

The presence of both an aromatic ring and a cyclohexane ring within the same molecule leads to a complex interplay of their respective chemical characteristics. The aromatic ring, with its delocalized π-electron system, is electronically rich and susceptible to electrophilic substitution. The substituents on the ring, such as the methyl group in Benzene, 1-methyl-3-(1-methylcyclohexyl)-, modulate its reactivity and direct the position of further substitution.

Theoretical and Mechanistic Implications of the Molecular Architecture of Benzene, 1-methyl-3-(1-methylcyclohexyl)-

The specific structure of Benzene, 1-methyl-3-(1-methylcyclohexyl)- offers several points for theoretical and mechanistic consideration. The toluene (B28343) moiety (1-methylbenzene) is an activated aromatic system, with the methyl group being an ortho-, para-directing activator for electrophilic aromatic substitution. cerritos.eduaskthenerd.com Therefore, further electrophilic attack on the benzene ring would be expected to occur at the positions ortho and para to the methyl group.

The 1-methylcyclohexyl group is a bulky substituent. In the most stable conformation of the molecule, the bond connecting the cyclohexane ring to the benzene ring will be in an equatorial position on the cyclohexane ring. This minimizes steric hindrance between the aryl group and the axial hydrogens on the cyclohexane ring. spcmc.ac.inopenochem.org The presence of the methyl group on the same carbon of the cyclohexane ring that is attached to the benzene ring (the quaternary carbon) further increases the steric bulk of this substituent.

From a mechanistic standpoint, the synthesis of this compound would likely involve a Friedel-Crafts alkylation reaction. byjus.com This could, for example, involve the reaction of toluene with 1-methylcyclohexene or 1-methylcyclohexanol (B147175) under acidic conditions. The mechanism would proceed via the formation of a tertiary carbocation at the 1-position of the methylcyclohexyl ring, which would then act as the electrophile in the attack on the electron-rich toluene ring. libretexts.org

Historical Development of Synthetic Strategies and Mechanistic Understandings for Related Alkylbenzene and Cyclohexyl Derivatives

The synthesis of alkylbenzenes and their derivatives has a rich history, largely rooted in the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. wikipedia.orgchemistryviews.org These reactions, which involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst, revolutionized synthetic organic chemistry by providing a straightforward method for forming carbon-carbon bonds to an aromatic ring. handwiki.orgnih.gov

Initially, the mechanism of the Friedel-Crafts alkylation was not fully understood. It was later elucidated that the reaction proceeds through an electrophilic aromatic substitution pathway, involving the formation of a carbocation electrophile from the alkyl halide and the Lewis acid catalyst. byjus.com A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations, leading to a mixture of products. libretexts.org Additionally, the product of the reaction, an alkylbenzene, is often more reactive than the starting material, which can lead to polyalkylation. youtube.com

To overcome these limitations, alternative synthetic strategies have been developed. For instance, Friedel-Crafts acylation, followed by reduction of the resulting ketone, provides a route to linear alkylbenzenes without rearrangement. vanderbilt.edu

The understanding of the conformational analysis of cyclohexane derivatives was significantly advanced by the work of Derek Barton, who shared the Nobel Prize in Chemistry in 1969 for his contributions to this field. His work established the chair conformation as the most stable form of cyclohexane and highlighted the importance of distinguishing between axial and equatorial substituents in determining the reactivity and stability of substituted cyclohexanes. spcmc.ac.inopenochem.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(1-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-12-7-6-8-13(11-12)14(2)9-4-3-5-10-14/h6-8,11H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNNCEDGJDNCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482337 | |

| Record name | Benzene, 1-methyl-3-(1-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-11-9 | |

| Record name | 1-Methyl-3-(1-methylcyclohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(1-methylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks and Advanced Computational Investigations of Benzene, 1 Methyl 3 1 Methylcyclohexyl

Advanced Molecular Modeling and Quantum Chemical Methodologies for Aryl-Cyclohexyl Systems.researchgate.netijert.org

The study of aryl-cyclohexyl systems, such as Benzene (B151609), 1-methyl-3-(1-methylcyclohexyl)-, necessitates the use of sophisticated computational tools to navigate their complex potential energy surfaces. researchgate.net These methods provide critical insights into the molecule's electronic structure, conformational preferences, and dynamic transformations, which are often difficult to probe experimentally. ijert.org

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov For a molecule like Benzene, 1-methyl-3-(1-methylcyclohexyl)-, DFT calculations can elucidate the distribution of electron density, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and analyze the nature of the chemical bonds. nih.gov

DFT is particularly useful for understanding the interaction between the aromatic (tolyl) ring and the aliphatic (methylcyclohexyl) ring. By calculating properties like the molecular electrostatic potential, researchers can predict regions of the molecule that are electron-rich or electron-poor, which influences intermolecular interactions and reactivity. DFT calculations would also reveal how the electronic structure changes between different conformers, providing insight into their relative stabilities. nih.gov

Table 1: Representative Electronic Properties Calculable by DFT This table is illustrative, showing typical properties that would be determined for Benzene, 1-methyl-3-(1-methylcyclohexyl)- using DFT methods based on findings for similar molecules.

| Property | Description | Predicted Significance for the Target Molecule |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Bonding Analysis (e.g., NBO) | Analyzes the charge distribution and interactions between orbitals. | Reveals hyperconjugative effects that contribute to conformational stability. researchgate.net |

Ab Initio Calculations for High-Accuracy Conformational Energetics and Rotational Barriers

Ab initio methods are a class of quantum chemistry calculations based entirely on quantum mechanics and fundamental physical constants, without the inclusion of experimental data. ijert.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are employed to compute highly accurate molecular energies and geometries. researchgate.net For Benzene, 1-methyl-3-(1-methylcyclohexyl)-, ab initio calculations are ideal for determining the precise energy differences between various stereoisomers and conformers. researchgate.net

A key application is the calculation of the rotational barrier for the single bond connecting the tolyl substituent to the cyclohexane (B81311) ring. This rotation is a critical aspect of the molecule's flexibility. Computational studies on similar aryl systems have shown that these barriers can be accurately predicted, providing insight into the energy required for the aryl group to rotate from a stable, staggered conformation to a higher-energy, eclipsed transition state. escholarship.orgresearchgate.net

Table 2: Hypothetical High-Accuracy Energy Calculations for Aryl-Cyclohexyl Rotation This table presents theoretical energy values for the rotation of the aryl group, based on principles from ab initio studies on related substituted systems. The values are illustrative for Benzene, 1-methyl-3-(1-methylcyclohexyl)-.

| Conformation | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Ground State | ~30-45° | 0.0 | The most stable, staggered conformation. |

| Transition State | 0° / 90° | ~5-7 | Eclipsed conformation representing the rotational barrier. escholarship.org |

Molecular Dynamics Simulations for Dynamic Conformational Landscapes and Interconversion Pathways

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing a view of its dynamic behavior. researchgate.net For a flexible molecule like Benzene, 1-methyl-3-(1-methylcyclohexyl)-, MD simulations can map the entire conformational landscape, including the transitions between different chair and boat conformations of the cyclohexane ring. nih.gov

Advanced techniques like Accelerated Ab Initio Molecular Dynamics (A-AIMD) can be used to efficiently explore slow conformational transitions, such as the ring-flipping process in cyclohexane, which might otherwise be inaccessible in standard simulations due to long timescales. nih.gov These simulations can trace the complete pathway of the chair-chair interconversion, identifying intermediate twist-boat and half-chair structures and calculating the free energy barriers for these transformations. nih.govnih.gov This provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. nih.gov

Conformational Analysis and Stereochemical Considerations in Substituted Cyclohexylbenzenes.researchgate.netresearchgate.net

The stereochemical and conformational properties of Benzene, 1-methyl-3-(1-methylcyclohexyl)- are dominated by the structure of the substituted cyclohexane ring. The interplay between the substituents determines the molecule's preferred three-dimensional shape, which in turn affects its physical and chemical properties.

Isomeric Configurations and Their Theoretical Interconversion Pathways (e.g., Chair-Chair Flip Energetics)

The target molecule is a 1,3-disubstituted cyclohexane, which can exist as cis and trans diastereomers. In the cis isomer, the methyl and tolyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these isomers undergoes a rapid "ring flip" between two chair conformations at room temperature. youtube.com

cis Isomer : The ring flip interconverts a conformer with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions. youtube.com

trans Isomer : The ring flip interconverts two equivalent conformers, each having one substituent in an axial position and the other in an equatorial position (axial-equatorial). These two conformers have the same energy. youtube.com

The energy difference between conformers dictates their relative abundance. The chair-chair interconversion proceeds through high-energy twist-boat and half-chair transition states, with a typical energy barrier of about 10 kcal/mol for cyclohexane. youtube.com

Table 3: Conformational Analysis of cis- and trans-1-methyl-3-tolylcyclohexane This table outlines the energetic relationships for the isomers of the target molecule, with stability predictions based on the principles of conformational analysis for 1,3-disubstituted cyclohexanes.

| Isomer | Conformer 1 | Conformer 2 (after ring flip) | Relative Stability | Most Stable Isomer Overall |

|---|---|---|---|---|

| cis | Diequatorial (tolyl-eq, methyl-eq) | Diaxial (tolyl-ax, methyl-ax) | Diequatorial is strongly favored. | The cis isomer is more stable because it can adopt a low-energy diequatorial conformation. |

| trans | Axial-Equatorial (tolyl-ax, methyl-eq) | Equatorial-Axial (tolyl-eq, methyl-ax) | The conformer with the larger tolyl group equatorial is favored. |

Steric Hindrance and Substituent Effects on Molecular Geometry and Preferred Conformations

Steric effects, which arise from the spatial arrangement and size of atoms, are a primary determinant of conformational preference. numberanalytics.com In Benzene, 1-methyl-3-(1-methylcyclohexyl)-, the bulky tolyl group creates significant steric hindrance. youtube.com To minimize this strain, the molecule will overwhelmingly adopt a conformation where the tolyl group is in the equatorial position on the cyclohexane ring. youtube.com

When a substituent is in an axial position, it experiences destabilizing 1,3-diaxial interactions with the other two axial hydrogens (or substituents) on the same side of the ring. researchgate.net Given the large size of the tolyl group compared to a methyl group, the energetic penalty for placing it in an axial position is substantial. This strong preference for the equatorial position effectively "locks" the cyclohexane ring into a single predominant conformation for the more stable cis isomer. youtube.comyoutube.com This steric effect is more significant than hyperconjugative effects in determining the stability of conformers with large alkyl or aryl substituents. researchgate.net

Chirality and Stereoisomerism in Related Methylcyclohexyl Derivatives: Theoretical Prediction and Analysis

The molecular structure of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" does not possess a chiral center, and therefore, the molecule itself is achiral. However, the principles of chirality and stereoisomerism are crucial in understanding related substituted cyclohexyl derivatives. For instance, if the substitution pattern on either the benzene ring or the cyclohexyl ring were to introduce a chiral center, stereoisomers would be possible.

In substituted cyclohexanes, the chair conformation is the most stable arrangement. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two forms are in rapid equilibrium, but the equatorial conformation is generally more stable due to reduced steric hindrance. In polysubstituted cyclohexanes, the conformational analysis becomes more complex, and the relative stabilities of different stereoisomers can be predicted using computational methods such as Density Functional Theory (DFT). These calculations can determine the optimized geometries and relative energies of the different diastereomers and enantiomers, providing insight into the most likely conformations.

For example, in a hypothetical chiral derivative, computational models could predict the relative energies of the (R) and (S) enantiomers and their respective conformers. The preferred conformation would be the one that minimizes steric interactions and torsional strain.

Theoretical Spectroscopic Characterization and Interpretation

Computational spectroscopy is a powerful tool for predicting and interpreting the spectra of molecules. By employing quantum chemical calculations, it is possible to simulate the infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-."

Theoretical vibrational spectra can be calculated using methods like DFT, which provide information about the vibrational modes of a molecule. researchgate.netspectroscopyonline.com These calculations can predict the frequencies and intensities of IR and Raman bands, aiding in the interpretation of experimental spectra. For "Benzene, 1-methyl-3-(1-methylcyclohexyl)-," the vibrational spectrum would be a composite of the modes from the substituted benzene ring and the methylcyclohexyl group.

Table 1: Predicted Vibrational Modes for Benzene, 1-methyl-3-(1-methylcyclohexyl)-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Benzene Ring | Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | |

| Ring Breathing | ~1000 | |

| Cyclohexyl Ring | C-H Stretch | 2950-2850 |

| CH₂ Scissoring | ~1450 | |

| CH₂ Rocking | 895 ± 85 | |

| Methyl Groups | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| Asymmetric Bending | ~1450 | |

| Symmetric Bending (Umbrella) | ~1375 |

Note: These are general predictions based on typical frequency ranges for these functional groups.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. aip.org Computational methods, particularly DFT with the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. numberanalytics.comwisc.eduresearchgate.net

For "Benzene, 1-methyl-3-(1-methylcyclohexyl)-," the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the methyl group on the benzene ring, the protons of the methyl group on the cyclohexyl ring, and the methylene (B1212753) protons of the cyclohexyl ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the alkyl substituents. Similarly, the ¹³C NMR spectrum would exhibit unique signals for each carbon atom in the molecule, with the chemical shifts reflecting their local electronic environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in Benzene, 1-methyl-3-(1-methylcyclohexyl)-

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.3 | 125 - 145 |

| Methyl on Benzene | 2.2 - 2.5 | 20 - 25 |

| Methyl on Cyclohexane | 0.8 - 1.2 | 20 - 30 |

| Cyclohexane CH₂ | 1.2 - 1.8 | 25 - 40 |

| Quaternary Carbons | - | 140 - 150 (aromatic), 35 - 45 (aliphatic) |

Note: These are estimated ranges based on analogous structures.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.netnih.govresearchgate.net For "Benzene, 1-methyl-3-(1-methylcyclohexyl)-," the UV-Vis spectrum would be dominated by the π → π* transitions of the benzene ring.

The presence of alkyl substituents on the benzene ring typically causes a small red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene. nih.gov The primary absorption bands would correspond to the ¹B₂u ← ¹A₁g and ¹B₁u ← ¹A₁g transitions of the benzene chromophore.

Solvent effects can significantly influence UV-Vis spectra. royalsocietypublishing.orgresearchgate.netacs.orgacs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic transitions. rsc.org For a nonpolar molecule like "Benzene, 1-methyl-3-(1-methylcyclohexyl)-," the solvent effects are expected to be relatively small and primarily due to van der Waals interactions.

Table 3: Predicted Electronic Transitions for Benzene, 1-methyl-3-(1-methylcyclohexyl)-

| Transition | Predicted Wavelength Range (nm) | Nature of Transition |

|---|---|---|

| ¹B₂u ← ¹A₁g | 250 - 270 | π → π* |

| ¹B₁u ← ¹A₁g | 200 - 220 | π → π* |

| ¹E₁u ← ¹A₁g | < 200 | π → π* |

Note: These predictions are based on the typical electronic transitions of alkylbenzenes.

Analysis of Intermolecular Interactions and Aggregation Behavior: Theoretical Models

The non-covalent interactions between molecules of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" govern its physical properties and aggregation behavior. nih.govacs.orgnih.gov These interactions are primarily driven by London dispersion forces and π-π stacking interactions between the benzene rings. researchgate.netbanglajol.infoacs.org

Theoretical models can be used to study these weak intermolecular interactions. nih.govaip.org Computational methods such as DFT with dispersion corrections (DFT-D) or Møller-Plesset perturbation theory (MP2) can provide accurate estimates of the interaction energies between molecules. These calculations can reveal the preferred orientations of molecular dimers and larger aggregates.

For "Benzene, 1-methyl-3-(1-methylcyclohexyl)-," the bulky methylcyclohexyl group would likely influence the geometry of π-π stacking, potentially favoring slipped-parallel or T-shaped arrangements over a face-to-face configuration to minimize steric hindrance. The aggregation behavior is also influenced by temperature and the surrounding medium. researchgate.net Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of a large number of molecules and predict how they aggregate in the liquid phase. nih.gov

Advanced Synthetic Methodologies and Mechanistic Elucidation Pertaining to Benzene, 1 Methyl 3 1 Methylcyclohexyl

Novel Catalytic Approaches for Selective Aryl-Cyclohexyl Bond Formation

The creation of the carbon-carbon bond between an aromatic ring and a cyclohexyl moiety is a critical transformation. Modern synthetic chemistry has seen significant advancements in catalytic methods to achieve this with high selectivity and efficiency.

Transition Metal-Catalyzed Coupling Reactions: Mechanistic Pathways and Ligand Design for Carbon-Carbon Bond Formation

Transition metal catalysis stands as a powerful tool for the construction of C-C bonds. Reactions such as Suzuki-Miyaura, Negishi, and Heck couplings have become instrumental in forming aryl-alkyl bonds. researchgate.net While direct application to the synthesis of Benzene (B151609), 1-methyl-3-(1-methylcyclohexyl)- might be less common than classical alkylation, the principles of these reactions are crucial for understanding C-C bond formation.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., 3-bromotoluene) to form a Pd(II) species.

Transmetalation: An organometallic reagent, such as an organozinc compound (e.g., (1-methylcyclohexyl)zinc chloride), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

The efficiency and selectivity of these reactions are heavily dependent on the design of the ligands coordinated to the metal center. Ligands, often phosphorus-based compounds like phosphines, influence the electronic and steric environment of the metal, thereby controlling the rates of the catalytic steps and preventing side reactions. For instance, bulky and electron-rich ligands can promote the reductive elimination step and stabilize the active catalyst.

Recent advancements have focused on developing catalysts that are more active and tolerant of various functional groups, allowing for milder reaction conditions. For example, palladium complexes with specialized phosphine (B1218219) ligands have shown high efficacy in coupling unreactive aryl chlorides with alkyl Grignard reagents.

Table 1: Key Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

| Reaction Name | Aryl Component | Alkyl Component | Catalyst |

| Suzuki-Miyaura Coupling | Aryl boronic acid/ester | Alkyl halide | Palladium |

| Negishi Coupling | Aryl halide | Organozinc reagent | Palladium or Nickel |

| Heck Reaction | Aryl halide | Alkene | Palladium |

| Buchwald-Hartwig Amination | Aryl halide | Amine | Palladium |

Organocatalytic Strategies for Asymmetric Synthesis of Related Aryl-Cyclohexyl Scaffolds

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and the ability to construct chiral molecules. While the direct asymmetric synthesis of Benzene, 1-methyl-3-(1-methylcyclohexyl)- is not a primary focus, the principles of organocatalysis are applied to create structurally similar chiral aryl-cyclohexyl compounds.

Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), have been successfully employed in the asymmetric synthesis of complex molecules. acs.org For instance, they can catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. acs.org Similarly, chiral thiourea-based catalysts can facilitate asymmetric Nazarov cyclizations and Michael additions, leading to the formation of cyclic products with high stereocontrol. nih.govrsc.org These strategies often involve the activation of substrates through hydrogen bonding or the formation of iminium or enamine intermediates. The development of novel organocatalysts continues to expand the scope of asymmetric synthesis for creating complex, three-dimensional scaffolds. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Alkylation and Cyclohexylation Reactions: Mechanistic Control

Controlling selectivity is a central challenge in organic synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity is the preference for bond formation at one position over another.

Stereoselectivity involves the preferential formation of one stereoisomer over another.

In the context of synthesizing Benzene, 1-methyl-3-(1-methylcyclohexyl)-, regioselectivity is paramount. The alkylation of toluene (B28343) with a 1-methylcyclohexyl electrophile must favor substitution at the meta position. The methyl group on the toluene ring is an ortho-, para-directing group, meaning that electrophilic attack is electronically favored at these positions. However, the steric bulk of the 1-methylcyclohexyl group can significantly influence the regiochemical outcome.

The choice of catalyst and reaction conditions plays a critical role in controlling this selectivity. For instance, in Friedel-Crafts alkylation, the use of bulky Lewis acids or specific solid acid catalysts can favor the formation of the sterically less hindered meta product. Photocatalyzed alkylation reactions using decatungstate have shown high regioselectivity, favoring substitution at the 3- and 4-positions of alkylcyclohexanes when reacting with electrophilic alkenes. researchgate.netnih.gov This selectivity is attributed to steric hindrance during the initial hydrogen abstraction step. nih.gov

Mechanistic Investigations of Reaction Pathways Leading to or Involving Benzene, 1-methyl-3-(1-methylcyclohexyl)-

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product distributions.

Electrophilic Aromatic Substitution Mechanisms in Alkylation of Benzene Derivatives with Cyclohexyl Moieties

The most common method for synthesizing compounds like Benzene, 1-methyl-3-(1-methylcyclohexyl)- is through electrophilic aromatic substitution (EAS), specifically Friedel-Crafts alkylation. echemi.commt.com This reaction proceeds through a two-step mechanism. masterorganicchemistry.commsu.edu

Formation of the Electrophile: A strong electrophile is generated from an alkylating agent, such as 1-methylcyclohexanol (B147175) or 1-methylcyclohexene, in the presence of an acid catalyst (e.g., H₂SO₄, AlCl₃, or a solid acid). The catalyst facilitates the formation of a tertiary carbocation, the 1-methylcyclohexyl cation.

Nucleophilic Attack and Rearomatization: The π-electrons of the toluene ring act as a nucleophile, attacking the carbocation. masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. msu.edulibretexts.org In the final step, a proton is removed from the ring, restoring aromaticity and yielding the final product. masterorganicchemistry.commsu.edu

The directing effect of the methyl group in toluene generally favors the formation of ortho and para isomers. libretexts.org However, the significant steric hindrance of the incoming 1-methylcyclohexyl group can lead to a higher proportion of the meta isomer than would be electronically predicted. The reaction conditions, including catalyst choice and temperature, can be tuned to influence this ortho/para/meta ratio.

Table 2: Product Distribution in the Nitration of Toluene

| Isomer | Percentage |

| ortho | ~60% |

| meta | ~5% |

| para | ~35% |

This table illustrates the typical directing effect of a methyl group in a standard electrophilic aromatic substitution, which can be altered by steric factors in alkylations with bulky groups.

Hydrogenation and Dehydrogenation Pathways: Kinetic and Thermodynamic Analysis of Methylcyclohexyl Intermediates

The reverse reaction, the dehydrogenation of methylcyclohexylbenzenes to form toluene and other products, is also of significant interest, particularly in the context of hydrogen storage and catalysis. Methylcyclohexane (B89554) is considered a promising liquid organic hydrogen carrier (LOHC).

The dehydrogenation of methylcyclohexane to toluene proceeds over a catalyst, often a supported noble metal like platinum. researchgate.net The reaction pathway involves the sequential removal of hydrogen atoms from the cyclohexane (B81311) ring. Kinetic studies of these processes are essential for designing efficient catalysts and optimizing reaction conditions for either hydrogen release (dehydrogenation) or aromatic saturation (hydrogenation). researchgate.net

During the hydrogenation of toluene, various methylcyclohexene isomers can be formed as intermediates before complete saturation to methylcyclohexane. researchgate.net Thermodynamic analysis helps to understand the relative stabilities of these intermediates and the final products, which in turn influences the reaction equilibrium and product distribution under different temperature and pressure conditions.

Cascade Cyclization and Rearrangement Mechanisms in Aryl-Cyclohexyl Systems

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid assembly of complex molecular architectures from simpler precursors in a single operation. mdpi.com In the context of aryl-cyclohexyl systems, such as derivatives of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", cascade cyclizations can be envisioned to construct polycyclic frameworks reminiscent of terpenoid natural products. These transformations are often initiated by the formation of a reactive intermediate, such as a carbocation, which then undergoes a series of intramolecular bond-forming events.

A plausible trigger for a cascade cyclization in a suitably functionalized derivative of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" would be the generation of a carbocation. This could be achieved through various methods, including the protonation of an alkene or alcohol, or the ionization of a leaving group. The subsequent cyclization cascade would then be governed by the principles of orbital overlap and the stability of the intermediary carbocations.

Biomimetic Polyene Cyclizations as a Model:

The principles of biomimetic polyene cyclizations, which mimic the biosynthesis of terpenes and steroids, provide a valuable framework for understanding potential cascade reactions in aryl-cyclohexyl systems. researchgate.netnih.govscispace.com In these reactions, a series of π-bonds in a linear precursor are "zipped up" in a cascade of ring closures initiated by an electrophilic trigger. The aryl group in an aryl-cyclohexyl system can act as a terminating nucleophile in such a cascade, leading to the formation of a fused or bridged polycyclic system.

For instance, a hypothetical derivative of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" bearing an unsaturated side chain on the cyclohexyl ring could undergo an acid-catalyzed cascade cyclization. The reaction would likely proceed through a series of carbocationic intermediates, with the electron-rich toluene ring ultimately capturing the positive charge to complete the cyclization. The regioselectivity of this final step would be influenced by the directing effects of the methyl group on the aromatic ring.

Wagner-Meerwein Rearrangements in Aryl-Cyclohexyl Carbocations:

Carbocationic intermediates generated during cascade cyclizations or other reactions involving aryl-cyclohexyl systems are susceptible to rearrangements, most notably the Wagner-Meerwein rearrangement. nih.govresearchgate.net This class of 1,2-rearrangements involves the migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center, leading to a more stable carbocation.

In the context of a carbocation generated on the cyclohexyl ring of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", several Wagner-Meerwein rearrangements are conceivable. For example, the formation of a tertiary carbocation at the point of attachment of the aryl group could be followed by a 1,2-hydride or 1,2-methyl shift, leading to a rearranged carbocationic intermediate. The driving force for such a rearrangement is the attainment of a more stable carbocation, often a tertiary or resonance-stabilized benzylic-type carbocation. The benzylic carbocation, in particular, is stabilized through resonance with the aromatic ring. nih.govacs.org

The interplay between cascade cyclization and carbocation rearrangements can lead to a diverse array of complex molecular skeletons from a single precursor. The final product distribution is often dependent on subtle factors such as the nature of the catalyst, the solvent, and the temperature.

Table 1: Factors Influencing Cascade Cyclization and Rearrangement Outcomes

| Factor | Influence on Cascade Cyclization | Influence on Rearrangements |

| Catalyst | Can influence the initiation and termination steps, as well as the stereochemical outcome. | The nature of the counter-ion can affect the lifetime and reactivity of carbocation intermediates, thereby influencing the propensity for rearrangement. |

| Solvent | Solvent polarity can affect the stability of charged intermediates and transition states. | Polar, coordinating solvents can stabilize carbocations, potentially suppressing rearrangements, while non-polar solvents may favor them. |

| Temperature | Higher temperatures can provide the activation energy for less favorable cyclization pathways. | Increased thermal energy can overcome the activation barriers for rearrangements, leading to thermodynamically more stable products. |

| Substrate Structure | The length and geometry of the initiating chain, as well as the nature of the terminating group, are critical. | The substitution pattern around the carbocationic center dictates the type and facility of possible rearrangements (e.g., hydride vs. alkyl shifts). |

Derivatization and Functionalization Strategies for Probing Chemical Reactivity and Synthetic Accessibility

The derivatization and functionalization of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" would be essential for exploring its chemical reactivity, understanding its structure-activity relationships in various contexts, and providing handles for further synthetic transformations. The presence of both an activated aromatic ring (toluene) and a saturated carbocyclic moiety (methylcyclohexyl) offers multiple avenues for selective modification.

Functionalization of the Aromatic Ring:

The toluene moiety is susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the bulky 1-methylcyclohexyl group at the meta position will exert significant steric hindrance, likely favoring substitution at the less hindered para position and the ortho position not adjacent to the cyclohexyl group.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally free from the carbocation rearrangements that can plague Friedel-Crafts alkylation. mt.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Functionalization of the Cyclohexyl Ring:

The saturated cyclohexyl ring is generally less reactive than the aromatic ring. However, functionalization can be achieved through radical-mediated processes or by leveraging the directing effects of the aryl substituent.

Free-Radical Halogenation: Under UV light or with a radical initiator, the cyclohexyl ring can undergo halogenation. The selectivity of this reaction can be complex, potentially yielding a mixture of isomers.

Oxidative Functionalization: Strong oxidizing agents can potentially introduce functionality, although this may lack selectivity and could also affect the benzylic position of the toluene ring.

Benzylic Functionalization:

The methyl group on the toluene ring is a benzylic position and is particularly susceptible to radical and oxidative reactions due to the resonance stabilization of the resulting benzylic radical or carbocation.

Benzylic Bromination: Using N-bromosuccinimide (NBS) with a radical initiator, the methyl group can be selectively brominated to afford a benzyl (B1604629) bromide derivative. This derivative is a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the methyl group to a carboxylic acid.

Late-Stage Functionalization and C-H Activation:

Modern synthetic methods, such as late-stage functionalization (LSF) and C-H activation, offer powerful tools for the selective modification of complex molecules like "Benzene, 1-methyl-3-(1-methylcyclohexyl)-". nih.govmdpi.comresearchgate.net These methods can often overcome the limitations of traditional synthetic approaches by enabling the direct functionalization of otherwise unreactive C-H bonds.

Directed C-H Activation: By introducing a directing group onto the aromatic ring, it is possible to achieve highly regioselective functionalization at specific C-H bonds. pkusz.edu.cn

Non-directed C-H Activation: Certain transition metal catalysts can activate C-H bonds without the need for a directing group, offering alternative pathways for functionalization.

Table 2: Potential Derivatization Reactions and Their Applications

| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Utility |

| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic derivative | Precursor for anilines, which can be further functionalized. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aryl ketone | Introduction of a versatile carbonyl group for further elaboration. |

| Benzylic Bromination | NBS, radical initiator | Benzyl bromide derivative | Key intermediate for nucleophilic substitution reactions. |

| C-H Activation | Transition metal catalyst, directing group | Site-selectively functionalized arene | Precise introduction of functional groups at otherwise inaccessible positions. |

Chemical Reactivity and Mechanistic Studies of Benzene, 1 Methyl 3 1 Methylcyclohexyl

Reaction Kinetics and Thermodynamics: Theoretical and Experimental Perspectives

The reactivity of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" is fundamentally governed by the interplay of its toluene (B28343) and methylcyclohexyl moieties. Key transformations often involve electrophilic attack on the aromatic ring, a reaction class for which a vast body of kinetic and thermodynamic data exists for analogous compounds.

One of the plausible synthetic routes to this compound is the Friedel-Crafts alkylation of toluene with a suitable 1-methylcyclohexyl precursor, such as 1-methylcyclohexanol (B147175) or 1-methylcyclohexene, in the presence of an acid catalyst. The kinetics of such reactions are typically complex, often following a rate law that is first-order in the aromatic substrate, first-order in the alkylating agent, and of a higher order with respect to the catalyst.

Illustrative Kinetic Data for Toluene Alkylation

The following table presents hypothetical, yet representative, kinetic data for the acid-catalyzed alkylation of toluene with 1-methylcyclohexene, illustrating typical dependencies on reactant concentrations.

| Experiment | [Toluene] (mol/L) | [1-Methylcyclohexene] (mol/L) | Catalyst Conc. (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 6.0 x 10⁻⁵ |

Note: This data is illustrative and based on typical Friedel-Crafts alkylation kinetics.

Thermodynamically, the formation of the meta-substituted product, "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", is noteworthy. While alkyl groups are typically ortho-, para-directing under kinetic control, the meta isomer can be the most thermodynamically stable product due to the minimization of steric hindrance between the substituents. acs.org The reaction is often reversible, allowing for isomerization to the thermodynamic product distribution at higher temperatures or longer reaction times.

Energy Profiles and Transition State Analysis of Key Chemical Transformations

The mechanism of electrophilic aromatic substitution, such as the aforementioned Friedel-Crafts alkylation, proceeds through a high-energy carbocationic intermediate known as the arenium ion or sigma complex. The reaction energy profile features two transition states, corresponding to the formation and subsequent deprotonation of this intermediate. According to Hammond's postulate, the first transition state, leading to the formation of the arenium ion, is the rate-determining step and its structure resembles that of the high-energy intermediate.

Transition State Theory (TST) provides a framework for understanding the energetics of this process. quora.com The Gibbs free energy of activation (ΔG‡) is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. For the formation of the bulky tertiary 1-methylcyclohexyl cation and its subsequent attack on toluene, the transition state is expected to be highly ordered, resulting in a negative entropy of activation.

Illustrative Thermodynamic Parameters for Toluene Alkylation

| Parameter | Ortho Attack | Meta Attack | Para Attack |

| ΔH‡ (kcal/mol) | 18.5 | 20.0 | 18.2 |

| ΔS‡ (cal/mol·K) | -15 | -14 | -16 |

| ΔG‡ at 298 K (kcal/mol) | 23.0 | 24.2 | 23.0 |

Note: These values are hypothetical, illustrating the typically lower activation energy for ortho/para attack under kinetic control.

Influence of Substituent Effects on Reaction Rates and Selectivity

The two substituents on the benzene (B151609) ring, a methyl group (-CH₃) and a 1-methylcyclohexyl group, both influence the molecule's reactivity. Both are alkyl groups, which act as electron-donating groups through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This phenomenon is known as activation.

In electrophilic substitution reactions on "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", these activating groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. The directing effects are additive:

Methyl group (at C1): Directs to positions 2, 4, and 6.

1-Methylcyclohexyl group (at C3): Directs to positions 2, 4, and 5.

The combined effect strongly activates positions 2 and 4 for subsequent substitution. Position 6 is moderately activated, while position 5 is least activated due to significant steric hindrance from the bulky adjacent 1-methylcyclohexyl group. Therefore, electrophilic attack is most likely to occur at C2 and C4.

Electron Transfer and Redox Chemistry Mechanisms involving Aryl-Cyclohexyl Systems

Aryl-cyclohexyl systems can participate in electron transfer (ET) reactions, typically initiated by photochemical or electrochemical means. The benzene ring can act as either an electron donor or acceptor depending on the reaction partner. In the presence of a strong electron acceptor and under photochemical activation, the toluene moiety can donate a π-electron to form a radical cation.

The mechanism often involves the formation of an electron donor-acceptor (EDA) complex. The stability and electronic properties of this complex dictate the efficiency of the subsequent electron transfer. The cyclohexyl group, being electron-donating, slightly lowers the ionization potential of the aromatic ring, making it a better electron donor compared to unsubstituted benzene. Conversely, it is difficult to reduce the molecule, as it lacks low-lying unoccupied molecular orbitals. Therefore, its redox chemistry is dominated by oxidation processes.

Photochemical and Thermal Reaction Pathways: Mechanistic Details

The photochemistry of alkylated benzenes can involve several pathways, including cycloaddition and side-chain reactions. mit.eduresearchgate.net Under UV irradiation, "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" can, in principle, undergo meta-photocycloaddition with alkenes, a characteristic reaction of benzene derivatives that leads to the formation of complex polycyclic structures. researchgate.net

Another potential photochemical pathway involves hydrogen abstraction from one of the benzylic positions of the substituents if a suitable sensitizer (B1316253) is present. However, the target molecule lacks a benzylic hydrogen on the 1-methylcyclohexyl group. The methyl group's benzylic hydrogens are available, and their abstraction would lead to a benzyl (B1604629) radical, which could undergo further reactions such as dimerization or oxidation.

Thermal reactions require high temperatures and can lead to dealkylation or rearrangement. The bond between the aromatic ring and the tertiary carbon of the cyclohexyl group is a potential point of cleavage. Thermal decomposition under hydrogen pressure (hydrodealkylation) could cleave this bond to yield toluene and 1-methylcyclohexane. The mechanism would likely involve radical intermediates.

Interactions with Model Systems for Mechanistic Insights (e.g., host-guest interactions in a theoretical context)

In a theoretical context, "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" can be considered as a potential guest molecule for larger supramolecular hosts, such as cyclodextrins, calixarenes, or self-assembled molecular cages. The binding mechanism would be driven by non-covalent interactions, primarily the hydrophobic effect, where the nonpolar hydrocarbon guest is encapsulated within the host's cavity to minimize its contact with a polar solvent like water.

The binding affinity and orientation would be governed by size and shape complementarity between the host and guest. The bulky and non-planar structure of the 1-methylcyclohexyl group would require a host with a sufficiently large and accommodating cavity. Theoretical calculations, such as molecular dynamics simulations or DFT, could be employed to model these interactions, calculating the binding free energy and elucidating the specific van der Waals and C-H···π interactions that stabilize the host-guest complex. Such studies would provide insight into molecular recognition phenomena involving complex alkyl-aromatic structures.

Environmental Chemistry: Mechanistic Transformations and Degradation Pathways of Arylcyclohexyl Compounds

Atmospheric Oxidation Mechanisms of Related Alkylbenzenes and Cyclohexyl Compounds

The atmospheric residence time of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" is primarily dictated by its reaction with photochemically generated hydroxyl (•OH) radicals, a key oxidant in the troposphere. cdc.gov The oxidation of aromatic hydrocarbons like benzene (B151609) and toluene (B28343) is known to be initiated by the addition of an •OH radical to the aromatic ring, forming a hydroxyl-adduct. copernicus.orgresearchgate.net This process is a significant pathway in the atmospheric degradation of such compounds. nih.gov

For "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", the •OH radical can add to various positions on the benzene ring, leading to the formation of a resonance-stabilized hydroxycyclohexadienyl radical. The subsequent reactions of this radical intermediate are crucial in determining the final degradation products. Based on studies of toluene, two primary competing pathways are expected: reaction with molecular oxygen (O2) and unimolecular decomposition to form phenolic compounds. nih.gov

The reaction with O2 can lead to the formation of a peroxy radical, which can then undergo a series of reactions, including cyclization and rearrangement, ultimately leading to the cleavage of the aromatic ring and the formation of smaller, oxygenated volatile organic compounds (VOCs) such as glyoxal (B1671930) and methylglyoxal. researchgate.net Alternatively, the initial adduct can undergo H-atom abstraction, primarily by O2, to form substituted cresol-like compounds (methyl- and methylcyclohexyl-substituted phenols). nih.gov The branching ratio between these pathways is dependent on atmospheric conditions such as temperature and the concentration of nitrogen oxides (NOx).

The methylcyclohexyl substituent itself is also susceptible to attack by •OH radicals. This would likely involve H-atom abstraction from the cyclohexane (B81311) ring, leading to the formation of a carbon-centered radical. This radical can then react with O2 to form a peroxy radical, initiating a cascade of reactions that can lead to the formation of ketones, aldehydes, and other oxygenated products through pathways analogous to alkane oxidation.

The following table summarizes the key atmospheric oxidation reactions and the expected major products based on the known chemistry of related compounds.

| Reactant | Oxidant | Primary Intermediate | Major Expected Products | Significance |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | •OH | Hydroxycyclohexadienyl radical | Substituted cresols, ring-cleavage products (dicarbonyls), oxygenated alicyclic compounds | Primary atmospheric degradation pathway |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | O3 | Ozonide (minor pathway) | Aldehydes, ketones | Generally slower than •OH reaction for aromatic compounds |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | NO3• | Nitro-adduct (in nighttime) | Nitrated phenolic compounds | Potential for nighttime atmospheric removal |

Aquatic and Soil Transformation Pathways: Microbially Mediated Chemical Mechanisms and Products

In aquatic and soil environments, the transformation of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" is expected to be dominated by microbial degradation. cdc.gov The biodegradability of aromatic hydrocarbons is well-documented, with numerous bacterial and fungal strains capable of utilizing these compounds as a source of carbon and energy. nih.govnih.gov The presence of both an aromatic ring and an alicyclic moiety suggests that multiple enzymatic pathways could be involved in its breakdown.

The initial step in the microbial degradation of aromatic compounds often involves the oxidation of the aromatic ring by dioxygenase enzymes. This results in the formation of a cis-dihydrodiol, which is then further oxidized to a catechol-like intermediate. nih.gov Subsequent cleavage of the catechol ring can occur via either ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can enter central metabolic pathways. nih.gov

Alternatively, the alkyl side chains can be the initial site of microbial attack. For compounds with alkyl groups, oxidation can occur at the methyl group or at the benzylic position, leading to the formation of alcohols, aldehydes, and carboxylic acids. In the case of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-", the methyl group on the benzene ring or the methylcyclohexyl group could be oxidized. Studies on the microbial degradation of alkylated aromatic compounds have shown that the structure of the alkyl side chain can significantly influence the rate and pathway of degradation. researchgate.net

The cyclohexane ring can also be a target for microbial oxidation, typically initiated by a monooxygenase enzyme to introduce a hydroxyl group. This can lead to the formation of a cyclohexanol (B46403) derivative, which can be further oxidized to a cyclohexanone. Subsequent ring cleavage of the alicyclic ring can occur through lactonization, followed by hydrolysis.

The table below outlines the probable microbially mediated transformation pathways.

| Initial Substrate | Enzymatic Attack Site | Key Intermediates | Expected End Products |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | Aromatic Ring | cis-Dihydrodiol, Catechol | Aliphatic acids, CO2, H2O |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | Toluene-like Methyl Group | Alcohol, Aldehyde, Carboxylic Acid | Further degraded intermediates |

| Benzene, 1-methyl-3-(1-methylcyclohexyl)- | Cyclohexyl Ring | Cyclohexanol, Cyclohexanone | Ring-cleavage products (dicarboxylic acids) |

Photodegradation Mechanisms under Simulated Environmental Conditions

Direct photodegradation of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" in the environment is likely to be a minor pathway compared to atmospheric oxidation by •OH radicals. Aromatic hydrocarbons absorb light in the UV region of the solar spectrum; however, the quantum yields for direct photolysis in aqueous environments are generally low.

Indirect photolysis, however, can be a more significant process. In sunlit surface waters, photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states can contribute to the transformation of dissolved "Benzene, 1-methyl-3-(1-methylcyclohexyl)-".

The reactions with photogenerated •OH radicals in the aquatic phase would be mechanistically similar to those in the atmosphere, leading to the formation of hydroxylated derivatives and ring-cleavage products. Singlet oxygen can react with the aromatic ring, potentially leading to the formation of endoperoxides and subsequent oxidation products. Reactions with excited triplet states of DOM can proceed through energy transfer or electron transfer mechanisms, leading to the formation of radical cations of the parent compound, which can then react with water or other nucleophiles.

While specific studies on the photodegradation of "Benzene, 1-methyl-3-(1-methylcyclohexyl)-" are not available, research on related compounds like chlorobenzenes has demonstrated that photochemical transformations can occur, often involving the generation of reactive intermediates. rsc.org

The following table summarizes the potential photodegradation pathways.

| Process | Key Reactants | Mechanism | Potential Products |

| Direct Photolysis | Benzene, 1-methyl-3-(1-methylcyclohexyl)-, UV light | Excitation and bond cleavage | Isomeric and rearranged products (minor pathway) |

| Indirect Photolysis | Benzene, 1-methyl-3-(1-methylcyclohexyl)-, •OH, ¹O₂, ³DOM* | Oxidation, addition reactions | Hydroxylated derivatives, endoperoxides, further oxidation products |

Future Directions and Emerging Research Avenues for Complex Aryl Cyclohexyl Systems

Development of Predictive Models for Reactivity and Selectivity in Advanced Organic Synthesis

The ability to accurately predict the outcome of chemical reactions is a long-standing goal in organic synthesis. Recent advancements in artificial intelligence and machine learning are revolutionizing this field, moving beyond empirical rules to data-driven predictive models. atomfair.com For complex aryl-cyclohexyl systems, these models hold the potential to forecast reactivity and selectivity with unprecedented accuracy.

Machine learning algorithms, particularly transformer models and neural networks, can be trained on vast datasets of chemical reactions extracted from patents and scientific literature. atomfair.comnih.gov These models treat chemical reactions as a language, translating reactant structures into product structures. nih.gov For a molecule like Benzene (B151609), 1-methyl-3-(1-methylcyclohexyl)-, a predictive model could assess the likelihood of various transformations, such as electrophilic aromatic substitution on the toluene (B28343) ring or functionalization of the cyclohexyl group. The model would learn to weigh the electronic effects of the methyl group on the benzene ring against the steric hindrance imposed by the bulky 1-methylcyclohexyl substituent.

Key to the success of these models is the development of robust molecular representations, or "features," that capture the essential electronic and structural information of the molecule. youtube.com For aryl-cyclohexyl systems, these features would need to encode not only the connectivity of atoms but also the conformational flexibility of the cyclohexyl ring and the electronic landscape of the aromatic system. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate these features, providing detailed information on electron density, bond energies, and molecular orbitals. youtube.comrsc.org A hybrid approach, combining high-level DFT calculations for critical aspects of the molecule with faster machine learning algorithms, offers a powerful strategy for building predictive tools. atomfair.com

Table 1: Potential Applications of Predictive Modeling for Benzene, 1-methyl-3-(1-methylcyclohexyl)-

| Reaction Type | Predicted Outcome | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Regioselectivity (ortho, meta, para to methyl group) | Electronic activation by methyl group vs. steric hindrance by cyclohexyl group. |

| Free Radical Halogenation | Selectivity (benzylic vs. cyclohexyl C-H bonds) | Bond dissociation energies, radical stability. |

| Oxidation | Site of oxidation (aromatic ring vs. cyclohexyl ring) | Relative stability of intermediates, accessibility of reaction sites. |

By leveraging these predictive models, chemists can more efficiently design synthetic routes, minimize trial-and-error experimentation, and accelerate the discovery of new reactions and molecules. nih.gov

Exploration of Novel Synthetic Methodologies for Highly Substituted and Stereochemically Complex Aryl-Cyclohexyl Systems

The synthesis of structurally complex molecules often requires the development of new and innovative chemical reactions. For highly substituted and stereochemically complex aryl-cyclohexyl systems, several emerging methodologies are particularly promising. These strategies aim to build molecular complexity in a controlled and efficient manner. calis.edu.cn

One such approach is diversity-oriented synthesis (DOS) , which focuses on creating a wide range of structurally diverse molecules from a common starting material. calis.edu.cn This strategy is valuable for generating libraries of compounds for biological screening. Starting with a simple aryl-cyclohexyl core, DOS pathways could be designed to introduce a variety of functional groups and stereocenters onto both the aromatic and cyclohexyl rings.

Another powerful strategy involves ring-distortion or ring-rearrangement reactions . calis.edu.cn These methods use chemical transformations to alter the core scaffold of a molecule, often leading to the formation of highly complex and unconventional structures. For example, a natural product containing a cyclohexyl ring could be synthetically modified through a ring-expansion or cleavage reaction to generate novel architectures. calis.edu.cn

The development of new catalytic systems is also crucial for synthesizing complex molecules. For instance, advances in transition-metal catalysis could enable the direct and selective functionalization of C-H bonds on the cyclohexyl ring of Benzene, 1-methyl-3-(1-methylcyclohexyl)-, a transformation that is traditionally very challenging. This would allow for the late-stage modification of the molecule, providing rapid access to a range of derivatives.

These novel synthetic methodologies are essential for expanding the accessible chemical space of aryl-cyclohexyl systems, providing new tools for medicinal chemistry, materials science, and fundamental organic research. nih.gov

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding at the Molecular Level

A thorough understanding of reaction mechanisms—the step-by-step pathway from reactants to products—is fundamental to controlling and improving chemical transformations. The integration of advanced spectroscopic techniques with high-level computational chemistry provides a powerful toolkit for elucidating these intricate pathways. numberanalytics.comrsc.org

For a molecule like Benzene, 1-methyl-3-(1-methylcyclohexyl)-, advanced spectroscopic methods can provide detailed structural and dynamic information. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for example, can reveal through-bond and through-space correlations between protons and carbons, helping to unambiguously assign the structure and determine the relative stereochemistry of complex derivatives. numberanalytics.comscispace.com Time-resolved spectroscopic techniques, such as transient absorption or time-resolved infrared spectroscopy, can be used to detect and characterize fleeting reactive intermediates that exist for only fractions of a second during a reaction. numberanalytics.com

Computational chemistry, particularly DFT and quantum mechanical/molecular mechanical (QM/MM) hybrid methods, complements these experimental techniques by providing a theoretical model of the reaction at the molecular level. numberanalytics.comosu.edu Researchers can compute the energies of reactants, products, transition states, and intermediates along a proposed reaction pathway. rsc.org This allows for the validation of experimental observations and the exploration of mechanistic possibilities that are difficult to probe experimentally. For instance, computational models could be used to study the conformational dynamics of the cyclohexyl ring during a reaction and how these dynamics influence the reactivity of the molecule. osu.edu

The synergy between advanced spectroscopy and computational chemistry is driving a deeper understanding of organic reaction mechanisms, enabling chemists to design more efficient, selective, and sustainable chemical processes. cam.ac.uk

Table 2: Integrated Techniques for Mechanistic Study

| Technique | Information Gained | Application to Aryl-Cyclohexyl Systems |

| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity, stereochemistry | Elucidating the structure of complex reaction products. |

| Time-Resolved Spectroscopy | Detection of short-lived intermediates | Observing transient carbocations or radicals formed during a reaction. |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Modeling the pathway of electrophilic attack on the aromatic ring. |

| Molecular Dynamics (MD) | Conformational sampling, solvent effects | Simulating the preferred conformations of the cyclohexyl ring and their impact on reactivity. |

Designing Benzene, 1-methyl-3-(1-methylcyclohexyl)- as a Model System for Specific Theoretical Investigations in Organic Chemistry

While some molecules are studied for their direct applications, others serve as ideal model systems for testing and refining fundamental theories in organic chemistry. Benzene, 1-methyl-3-(1-methylcyclohexyl)- possesses a unique combination of structural features that make it a compelling candidate for such theoretical investigations.

The interplay between the electron-donating methyl group and the bulky, non-polar 1-methylcyclohexyl group on the benzene ring creates a nuanced electronic and steric environment. This system could be used to quantitatively study the competitive effects of sterics versus electronics in directing the outcome of electrophilic aromatic substitution reactions. By systematically varying the electrophile and reaction conditions, and comparing the experimental results with high-level theoretical calculations, researchers could refine predictive models of regioselectivity.

Furthermore, the conformational flexibility of the 1-methylcyclohexyl group introduces an additional layer of complexity. The different chair and boat conformations of the cyclohexyl ring will position the substituent differently relative to the aromatic ring, potentially influencing its electronic communication and steric impact. This molecule could serve as a model for studying the transmission of electronic effects through non-bonded intramolecular interactions. Advanced computational techniques could be employed to map the potential energy surface of the molecule as a function of cyclohexyl ring conformation and C-C bond rotation, providing insights into how subtle conformational changes can modulate reactivity. escholarship.org

The study of such a "simple" yet structurally rich molecule can provide fundamental insights that are broadly applicable to more complex systems in catalysis, materials science, and medicinal chemistry. The precise data obtained from investigating this model system could be invaluable for benchmarking new computational methods and for educating the next generation of chemists on the core principles of physical organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Benzene, 1-methyl-3-(1-methylcyclohexyl)- in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or isomerization of substituted toluene derivatives. For example, alkylation of m-xylene with cyclohexene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) under controlled anhydrous conditions. Structural confirmation requires NMR (¹H/¹³C) and GC-MS analysis, referencing CAS 535-77-3 for spectral validation .

Q. What safety protocols are critical for handling this compound based on its hazard profile?

- Methodological Answer : Based on GHS classification (acute toxicity, respiratory irritation), use fume hoods for vapor control, wear nitrile gloves, and employ full-face respirators with organic vapor cartridges. Store in flame-resistant cabinets away from oxidizers, and follow spill containment protocols using inert absorbents (e.g., vermiculite) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Analyze ¹H chemical shifts (δ 1.2–1.4 ppm for methylcyclohexyl protons; δ 2.3 ppm for aromatic methyl groups) .

- GC-MS : Match retention indices (e.g., 1242–1261 on non-polar columns) and fragmentation patterns (m/z 134 for molecular ion) against NIST databases .

Q. How can researchers experimentally determine vapor pressure and heat of combustion?

- Methodological Answer :

- Vapor Pressure : Use static or dynamic methods (e.g., isoteniscope) across temperatures (Tboil = 448.3 K) .

- ΔcH°liquid : Perform bomb calorimetry, ensuring calibration with benzoic acid standards. Reported values range from -5857.30 ± 1.00 kJ/mol (NIST) but require validation against replicate measurements .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., ΔfH°gas vs. ΔfH°liquid) be resolved?

- Methodological Answer : Cross-validate data using high-precision techniques like combustion calorimetry and quantum mechanical calculations (e.g., Gaussian with DFT-B3LYP). For instance, ΔfH°gas (-29.31 kJ/mol) from KDB may conflict with NIST’s ΔfH°liquid (-78.70 kJ/mol); reconcile via phase-specific experiments and error analysis (±2σ thresholds) .

Q. What advanced chromatographic methods optimize separation of structural isomers in complex mixtures?

- Methodological Answer : Use GC×GC-TOFMS with a polar/non-polar column set (e.g., Rxi-17Sil MS × Rxi-5Sil MS). Adjust temperature programming to resolve isomers (e.g., meta vs. para substitution) via retention index differences (e.g., 1.359 for 1-ethyl-4-isopropylbenzene) .

Q. How do computational models predict environmental persistence based on physicochemical properties?

- Methodological Answer : Calculate logP (logPoct/wat = 3.118) and McVol (128.000 mL/mol) using Crippen/McGowan methods. Combine with QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental soil mobility studies .

Q. What strategies mitigate spectral interference in mass spectrometry for trace-level detection?

- Methodological Answer : Employ high-resolution MS (HRMS) with isotopic pattern matching (e.g., m/z 134.1094 for C₁₀H₁₄⁺). Use MS/MS with collision-induced dissociation (CID) to distinguish fragment ions (e.g., m/z 91 for benzyl vs. m/z 105 for methylcyclohexyl fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.